

Spectroscopic Comparison of 5-Methylpyridine-2,3-dicarboxylic Acid and Its Precursors

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Compound of Interest

Compound Name: 5-Methylpyridine-2,3-dicarboxylic acid

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This guide provides a comprehensive spectroscopic comparison of **5-Methylpyridine-2,3-dicarboxylic acid** with its key precursors, 3-methyl-8-hydroxyquinoline and 2-amino-5-methylpyridine. The following sections present a summary of their spectroscopic data in clearly structured tables, detailed experimental protocols for the spectroscopic analyses, and a visualization of the synthetic pathway. This information is intended to aid in the identification, characterization, and quality control of these compounds in a research and development setting.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data (^1H NMR, ^{13}C NMR, FTIR, and Mass Spectrometry) for **5-Methylpyridine-2,3-dicarboxylic acid** and its precursors.

Table 1: ^1H NMR Spectroscopic Data

Compound	Solvent	Chemical Shifts (δ , ppm) and Multiplicity
5-Methylpyridine-2,3-dicarboxylic acid	Data not available in public domain	
3-Methyl-8-hydroxyquinoline	CDCl ₃	8.76 (dd, 1H), 8.10 (dd, 1H), 7.44 (m, 2H), 7.29 (d, 1H), 7.18 (d, 1H), 2.45 (s, 3H)
2-Amino-5-methylpyridine[1]	CDCl ₃	7.88 (s, 1H), 7.22 (dd, 1H), 6.41 (d, 1H), 4.46 (br s, 2H, -NH ₂), 2.16 (s, 3H, -CH ₃)[1]

Table 2: ¹³C NMR Spectroscopic Data

Compound	Solvent	Chemical Shifts (δ , ppm)
5-Methylpyridine-2,3-dicarboxylic acid	Data not available in public domain	
3-Methyl-8-hydroxyquinoline	Data not available in public domain	
2-Amino-5-methylpyridine	CDCl ₃	157.4, 149.6, 139.4, 128.9, 128.7, 126.9, 122.1, 120.6, 17.1

Table 3: FTIR Spectroscopic Data

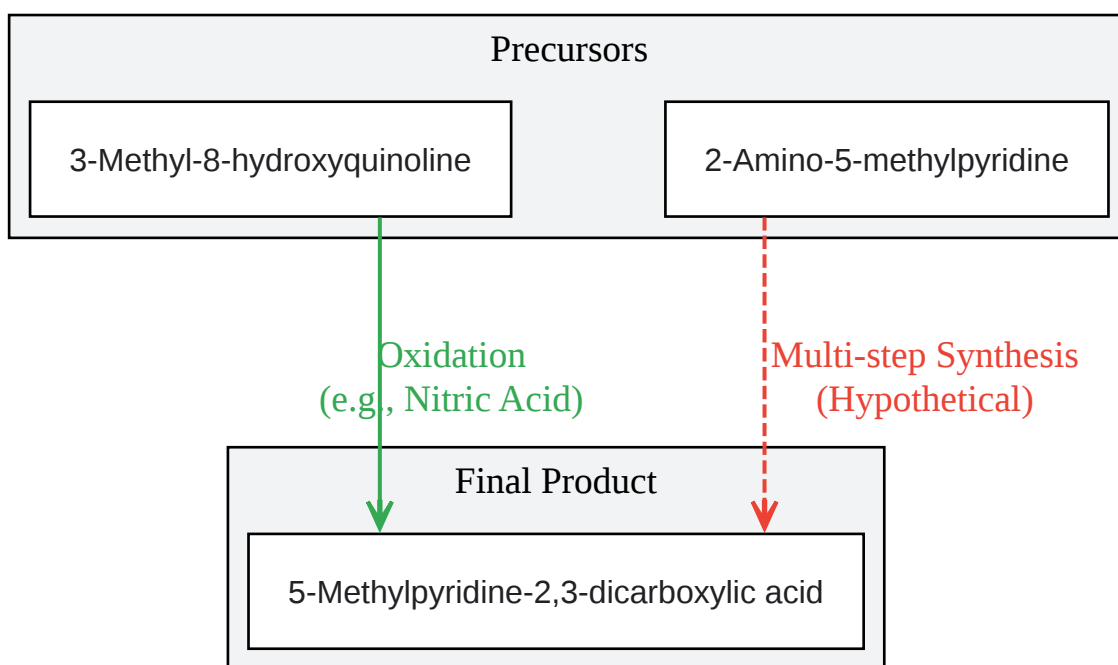
Compound	Technique	Key Absorption Bands (cm ⁻¹)
5-Methylpyridine-2,3-dicarboxylic acid	Data not available in public domain	
3-Methyl-8-hydroxyquinoline	KBr	3400-3000 (O-H stretch, broad), 3050-2850 (C-H stretch), 1600-1450 (C=C and C=N stretch)
2-Amino-5-methylpyridine[2]	KBr	3444, 3335 (N-H stretch), 3050-2850 (C-H stretch), 1620 (N-H bend), 1590, 1480 (C=C and C=N stretch)[2]

Table 4: Mass Spectrometry Data

Compound	Ionization Method	[M] ⁺ or [M+H] ⁺ (m/z)
5-Methylpyridine-2,3-dicarboxylic acid	Data not available in public domain	
3-Methyl-8-hydroxyquinoline	EI	159
2-Amino-5-methylpyridine[3]	EI	108[3]

Synthetic Pathway

5-Methylpyridine-2,3-dicarboxylic acid can be synthesized from 3-methyl-8-hydroxyquinoline through an oxidative cleavage reaction. Another potential synthetic route could involve modifications of 2-amino-5-methylpyridine. The diagram below illustrates a common synthetic pathway.



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Synthetic pathway to **5-Methylpyridine-2,3-dicarboxylic acid**.

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical techniques. The general methodologies are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrument: A high-resolution NMR spectrometer (e.g., Bruker, JEOL) operating at a proton resonance frequency of 300 MHz or higher.
- Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).
- ^1H NMR: Standard proton spectra were acquired with a pulse width of 90° and a relaxation delay of 1-5 seconds. Chemical shifts are reported in parts per million (ppm) downfield from TMS.

- ^{13}C NMR: Proton-decoupled carbon spectra were acquired with a pulse width of 90° and a relaxation delay of 2-10 seconds. Chemical shifts are reported in ppm relative to the solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Instrument: A Fourier-transform infrared spectrophotometer (e.g., PerkinElmer, Thermo Fisher Scientific).
- Sample Preparation: For solid samples, the KBr pellet method was employed. A small amount of the sample was ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.
- Data Acquisition: Spectra were recorded in the range of $4000\text{--}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . The data is presented in terms of wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- Instrument: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for volatile compounds or equipped with an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) source for less volatile compounds.
- Sample Introduction: For GC-MS, a dilute solution of the sample in a volatile solvent was injected into the GC. For direct infusion ESI or MALDI, the sample was dissolved in an appropriate solvent system.
- Ionization: Electron Ionization (EI) is a common method for GC-MS, while ESI and MALDI are soft ionization techniques used for a wider range of compounds.
- Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion ($[\text{M}]^+$) or the protonated molecule ($[\text{M}+\text{H}]^+$) is reported.

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